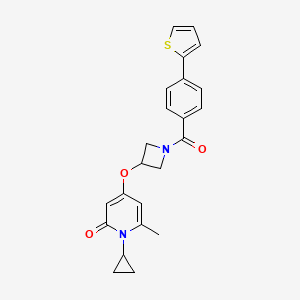
1-cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopropyl-6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034238-49-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of the compound is C18H20N2O3S, with a molecular weight of 344.4 g/mol. The structure features a pyridinone core, which is common in many bioactive compounds, and includes a cyclopropyl group and a thiophene moiety, both of which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034238-49-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain phospholipases, which play critical roles in cell signaling and membrane dynamics. For instance, compounds in related classes have shown inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), leading to alterations in lipid signaling pathways that can affect emotional behavior and neuroprotection .
Pharmacological Effects
This compound has demonstrated several pharmacological effects:
- Neuroprotective Effects : In vivo studies indicate that the compound may reduce levels of endocannabinoids like anandamide, potentially offering neuroprotective benefits in models of stress and anxiety .
- Anti-inflammatory Activity : The presence of the thiophene group is associated with anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Antitumor Potential : Some derivatives of pyridinones have been investigated for their anticancer properties, suggesting that this compound could also exhibit similar activities through mechanisms such as apoptosis induction or cell cycle arrest.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridinone core or modifications to the thiophene ring can significantly influence potency and selectivity against target enzymes.
Key Findings from SAR Studies
- Substituent Variability : The introduction of different aromatic groups has been shown to enhance binding affinity to target proteins.
- Lipophilicity : Compounds with higher lipophilic efficiency tend to have better bioavailability and cellular uptake .
- Enantiomeric Differences : Different stereoisomers exhibit varied biological activities; for example, certain enantiomers showed up to three-fold differences in potency against NAPE-PLD .
Study 1: Neurobehavioral Impact
A study conducted on mice demonstrated that administration of the compound at a dose of 30 mg/kg resulted in significant changes in emotional behavior, correlating with reduced levels of anandamide in the brain . This highlights its potential utility in treating mood disorders.
Study 2: Inhibition Assays
In vitro assays revealed that the compound effectively inhibited NAPE-PLD with an IC50 value indicating high potency compared to other known inhibitors . This positions it as a promising candidate for further development as a therapeutic agent targeting lipid metabolism.
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-15-11-19(12-22(26)25(15)18-8-9-18)28-20-13-24(14-20)23(27)17-6-4-16(5-7-17)21-3-2-10-29-21/h2-7,10-12,18,20H,8-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRCXFVMAGNIDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














